Methyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Chalcone: The reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution yields the corresponding chalcone.
Cyclization: The chalcone is then treated with 2-cyanothioacetamide to form the pyridinethione intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The presence of the cyano and pyridinylmethyl groups enhances its binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Dihydropyridine Derivatives: Other dihydropyridine compounds with different substituents on the aromatic ring and the pyridine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H23N3O4S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(pyridin-3-ylmethylsulfanyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H23N3O4S/c1-14-20(23(27)30-4)21(16-7-8-18(28-2)19(10-16)29-3)17(11-24)22(26-14)31-13-15-6-5-9-25-12-15/h5-10,12,21,26H,13H2,1-4H3 |
InChI Key |
HTSOHOWYTNAQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CN=CC=C2)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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